BenchChemオンラインストアへようこそ!

5-(Phenethylamino)uracil

Thymidine phosphorylase inhibition Anticancer Angiogenesis

This C5-phenethylamino uracil is a versatile, non-substrate thymidine phosphorylase (TP) inhibitor (IC50 ~9.1 µM) for partial enzyme modulation studies, avoiding the cytotoxicity of substrate-based inhibitors like 5-FU. It also serves as a critical intermediate for synthesizing N1-substituted anti-HIV-1 analogs with defined activity. Choose this compound for its distinct, tunable pharmacological profile and synthetic utility not offered by generic 5- or 6-substituted uracils.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 25912-34-9
Cat. No. B3381654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenethylamino)uracil
CAS25912-34-9
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CNC(=O)NC2=O
InChIInChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)13-7-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17)
InChIKeyYTAWLGVMCALKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenethylamino)uracil (CAS 25912-34-9) Chemical Profile and Procurement Context


5-(Phenethylamino)uracil (CAS 25912-34-9) is a C5-substituted uracil derivative characterized by a phenethylamino moiety attached to the uracil core. It belongs to the class of 5-arylamino/alkylamino uracils and has been investigated primarily for its activity as a thymidine phosphorylase (TP) inhibitor [1] and as a scaffold for antiviral agents [2]. Its molecular structure (C12H13N3O2, MW 231.25) provides a versatile starting point for further synthetic derivatization at the N1 and N3 positions, enabling the tuning of biological activity and physicochemical properties [3].

Why 5-(Phenethylamino)uracil (CAS 25912-34-9) Cannot Be Replaced by Generic Uracil Analogs


Within the broad class of uracil derivatives, substitution patterns and the nature of the C5 side chain critically dictate the target engagement profile and biological outcome. 5-(Phenethylamino)uracil occupies a distinct chemical space where the C5 phenethylamino group confers specific interactions with the active site of thymidine phosphorylase (TP) and enables synthetic elaboration at the N1 position to generate analogs with defined antiviral properties [1][2]. Generic substitution with other C5- or C6-substituted uracils—such as 5-fluorouracil (5-FU), which primarily targets thymidylate synthase, or 6-amino-5-chlorouracil—yields compounds with fundamentally different enzyme inhibition profiles and therapeutic liabilities. These differences in molecular recognition, inhibitory mechanism, and synthetic utility preclude simple interchangeability and necessitate compound-specific evaluation for research and development applications [3].

Quantitative Differentiation Evidence for 5-(Phenethylamino)uracil (CAS 25912-34-9)


Thymidine Phosphorylase Inhibitory Activity: C5- vs. C6-Substituted Uracil Scaffolds

5-(Phenethylamino)uracil exhibits micromolar inhibition of human thymidine phosphorylase (TP), with a reported IC50 of approximately 9.1 µM against the Escherichia coli enzyme as a surrogate. This places it in a distinct potency tier compared to optimized clinical TP inhibitors. For example, the 6-substituted uracil derivative TPI (5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil) is reported to be approximately 1000-fold more active than the early lead 6-amino-5-chlorouracil [1]. While direct head-to-head data are not available, this cross-study comparison highlights that C5-substituted uracils like 5-(phenethylamino)uracil occupy a different region of the TP inhibition activity landscape, typically with moderate potency that may be advantageous for applications where complete TP blockade is undesirable or for use as a chemical probe [2][3].

Thymidine phosphorylase inhibition Anticancer Angiogenesis

Antiviral Activity via N1-Derivatization: HIV-1 Protective Effect of 1-Benzyl-5-(phenethylamino)uracil

While the parent compound 5-(phenethylamino)uracil itself does not show prominent antiviral activity, its N1-benzyl derivative demonstrates quantifiable protective effects against HIV-1. In a direct head-to-head comparison, 1-benzyl-5-(phenethylamino)uracil (compound 5) exhibited a 50% protective effect at a concentration of 11.9 µM in CEM-SS cell culture, while the closely related 1-benzyl-5-(benzylamino)uracil (compound 11) showed a protective effect at 9.5 µM [1]. This 2.4 µM difference highlights the subtle yet measurable impact of the phenethylamino versus benzylamino substitution on antiviral potency within an identical N1-benzylated scaffold. The data underscore the value of the 5-(phenethylamino)uracil core as a platform for generating bioactive derivatives with defined, quantifiable antiviral activity.

Antiviral HIV-1 inhibition Nucleoside analog

Mechanistic Differentiation: Non-Substrate vs. Substrate-Based TP Inhibition

5-(Phenethylamino)uracil belongs to a class of uracil derivatives that act as nonsubstrate inhibitors of thymidine phosphorylase (TP), meaning they bind to the enzyme but are not converted to nucleoside products. This contrasts with substrate-based inhibitors such as 5-fluorouracil (5-FU), which is metabolically activated and incorporated into nucleic acids, leading to cytotoxicity via multiple mechanisms including thymidylate synthase inhibition and DNA/RNA damage [1][2]. The nonsubstrate mechanism of 5-(phenethylamino)uracil is inferred from studies on structurally related 6-(phenylalkylamino)uracil derivatives, which were shown to inhibit both catabolic and anabolic reactions of human TP without being converted to the nucleoside form [3]. This mechanistic distinction carries implications for experimental design: nonsubstrate TP inhibitors like 5-(phenethylamino)uracil can be used to probe TP function without introducing confounding nucleoside metabolites.

Enzyme mechanism Nonsubstrate inhibitor Thymidine phosphorylase

Synthetic Versatility: N1-Derivatization for Activity Tuning

5-(Phenethylamino)uracil serves as a versatile intermediate for further synthetic modification, particularly at the N1 position. In a study of antiviral uracil derivatives, 1-benzyl-5-(phenethylamino)uracil was successfully synthesized via amination of 1-benzyl-5-bromouracil with phenethylamine [1]. The same synthetic route was employed to generate the comparator 1-benzyl-5-(benzylamino)uracil using benzylamine, demonstrating the generality of the approach. The ability to introduce various substituents at N1 while retaining the C5 phenethylamino group allows for systematic structure-activity relationship (SAR) exploration. This synthetic accessibility is a key differentiator from more complex or less readily derivatized uracil analogs, facilitating the generation of compound libraries for drug discovery programs.

Chemical synthesis Uracil derivatization Medicinal chemistry

Validated Application Scenarios for 5-(Phenethylamino)uracil (CAS 25912-34-9) Based on Quantitative Evidence


Thymidine Phosphorylase Inhibitor Screening and Probe Development

5-(Phenethylamino)uracil can be employed as a moderate-potency thymidine phosphorylase (TP) inhibitor in enzymatic assays and cell-based studies. Its reported IC50 of ~9.1 µM against E. coli TP [1] positions it as a useful control or starting point for structure-activity relationship (SAR) campaigns aimed at optimizing TP inhibition. Unlike high-potency clinical TP inhibitors such as TPI, 5-(phenethylamino)uracil does not fully ablate TP activity, making it suitable for studies requiring partial enzyme modulation or for chemosensitization experiments where complete TP blockade may be undesirable [2].

Antiviral Drug Discovery: Synthesis of N1-Substituted Analogs

Researchers engaged in antiviral drug discovery can utilize 5-(phenethylamino)uracil as a key intermediate for synthesizing N1-substituted derivatives with defined anti-HIV-1 activity. The compound can be converted to 1-benzyl-5-(phenethylamino)uracil via a straightforward amination protocol, yielding an analog that demonstrates a 50% protective effect against HIV-1 at 11.9 µM in CEM-SS cells [3]. This synthetic route enables the parallel generation of libraries for structure-activity relationship studies and the identification of analogs with improved potency or selectivity.

Mechanistic Studies of Thymidine Phosphorylase Function

As a nonsubstrate inhibitor of thymidine phosphorylase, 5-(Phenethylamino)uracil is well-suited for biochemical and cellular investigations aimed at dissecting TP function without introducing confounding nucleoside metabolites [4]. It can be used to inhibit TP activity in vitro or in cellulo while avoiding the cytotoxic and metabolic complexities associated with substrate-based inhibitors such as 5-fluorouracil. This application is particularly relevant for studies examining the role of TP in angiogenesis, tumor progression, or nucleotide metabolism.

Quote Request

Request a Quote for 5-(Phenethylamino)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.